molecular formula C6H4ClN3 B1362519 4-Chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 29274-28-0

4-Chloro-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1362519
CAS RN: 29274-28-0
M. Wt: 153.57 g/mol
InChI Key: AKWQSKVILVJWPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with the molecular weight of 153.57 . It is a solid at room temperature and is stored in a refrigerator . The IUPAC name for this compound is 4-chloro-1H-pyrazolo[3,4-b]pyridine .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .


Chemical Reactions Analysis

The synthesis of pyrazolo[3,4-b]pyridine involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .


Physical And Chemical Properties Analysis

4-Chloro-1H-pyrazolo[3,4-b]pyridine is a solid at room temperature . It is stored in a refrigerator . The molecular weight of this compound is 153.57 .

Scientific Research Applications

1. Biomedical Applications

  • Application Summary : 1H-Pyrazolo[3,4-b]pyridines have been used in various biomedical applications due to their structural similarity with purine bases adenine and guanine .
  • Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
  • Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

2. TRK Inhibitors

  • Application Summary : Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA .
  • Methods of Application : Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .
  • Results : Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

3. Antibacterial Activity

  • Application Summary : Pyrazolo[3,4-d]pyrimidines, presenting different substituents in position N1, C4 and C6, have been evaluated for their antibacterial activity against S. aureus and E. coli .

4. Soluble Guanylate Cyclase Stimulator

  • Application Summary : Pyrazolo[3,4-b]pyridines have been used in the development of the drug riociguat (Adempas), which is a stimulator of soluble guanylate cyclase and is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .

5. PPARα Activation

  • Application Summary : 1H-pyrazolo-[3,4-b]pyridine has been used as a skeleton of PPARα agonists, which are important for treating dyslipidemia .

6. Synthesis of Polycyclic Heterocycles

  • Application Summary : 1H-Pyrazolo[3,4-b]pyridines have been used in the synthesis of polycyclic heterocycles .

7. Inhibitors of CCL2-induced Chemotaxis

  • Application Summary : Pyrazolo[3,4-b]pyridines have been used in the development of inhibitors of CCL2-induced chemotaxis of human monocytes and macrophages .

8. Inhibitors of p38 and JNK1 Mitogen-Activated Protein Kinases

  • Application Summary : Pyrazolo[3,4-b]pyridines have been used in the development of inhibitors of p38 and JNK1 mitogen-activated protein kinases .

9. Inhibitors of Acetylcholinesterase

  • Application Summary : Pyrazolo[3,4-b]pyridines have been used in the development of inhibitors of acetylcholinesterase .

10. Activity Against Non-Polio Enterovirus EV-A71

  • Application Summary : 6-(Thiophen-2-yl)pyrazolo[3,4-b]pyridine exhibited activity against non-polio enterovirus EV-A71 in Lewis lung carcinoma cells .

Safety And Hazards

The safety information for 4-Chloro-1H-pyrazolo[3,4-b]pyridine includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

4-chloro-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWQSKVILVJWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90309670
Record name 4-Chloro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90309670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1H-pyrazolo[3,4-b]pyridine

CAS RN

29274-28-0
Record name 29274-28-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213281
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90309670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1H-pyrazolo[3,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1,7-Dihydro-pyrazolo[3,4-b]pyridin-4-one (1.2 g, 8.8 mmol) (Dorn, H. et al., Prakt. Chem., 324, 557–62 (1982)) in POCl3 (15 ml) at 0° C. was treated with PCl5 (2.5 mg, 0.01 mmol). The solution was allowed to warm to rt over 1 h, then heated to 90° C. and held 3 h. The solution was concentrated under reduced pressure, then treated with ice and water (50 ml). The resulting mixture was extracted with ethyl acetate (100 ml), and the organic layer was washed with a saturated aqueous solution of sodium bicarbonate (30 ml). The organic layer was dried over MgSO4, then evaporated under reduced pressure to give 4-chloro-1H-pyrazolo[3,4-b]pyridine as a yellow solid (820 mg, 60%). 1H NMR (300 MHz, CDCl3) δ 8.57 (d, 1H, J=5.2 Hz), 8.25 (s, 1H), 7.28 (d, 1H, J=5.2 Hz).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (5) 19 g (69.4 mmol) in neat TFA (30 mL, 389 mmol) was stirred at 80° C. for 4 hr. The resulting RM was concentrated and MeOH was added and the obtained precipitate was filtered and washed with MeOH. The crude solid was treated with EtOAc, saturated NaHCO3 and dried over Na2SO4, to yield the desired product as a half white solid. 1H NMR (400 MHz, CDCl3): δ 13.23 (br s, 1H), 8.52 (d, J=5.1 Hz, 1H), 8.10 (s, 1H), 7.32 (m, 1H).
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

1,7-Dihydro-pyrazolo[3,4-b]pyridin4-one (1.2 g, 8.8 mmol) (Dorn, H. et al., Prakt. Chem., 324, 557-62 (1982)) in POCl3 (15 ml) at 0° C. was treated with PCd5 (2.5 mg, 0.01 mmol). The solution was allowed to warm to rt over 1 h, then heated to 90° C. and held 3h. The solution was concentrated under reduced pressure, then treated with ice and water (50 ml). The resulting mixture was extracted with ethyl acetate (100 ml), and the organic layer was washed with a saturated aqueous solution of sodium bicarbonate (30 ml). The organic layer was dried over MgSO4, then evaporated under reduced pressure to give 4-chloro-1H-pyrazolo[3,4-b]pyridine as a yellow solid (820 mg, 60%). 1H NMR (300 MHz, CDCl3) δ 8.57 (d, 1H, J=5.2 Hz), 8.25 (s, 1H), 7.28 (d, 1H, J=5.2 Hz).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
Reactant of Route 3
4-Chloro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
Reactant of Route 4
4-Chloro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
4-Chloro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
Reactant of Route 6
4-Chloro-1H-pyrazolo[3,4-b]pyridine

Citations

For This Compound
29
Citations
LF Pedrosa, WP de Macedo, ACR Furtado, GP Guedes… - Arkivoc, 2014 - arkat-usa.org
Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives Page 1 General Papers ARKIVOC 2014 (iv) 38-50 Page 38 ©ARKAT-USA, Inc Synthesis …
Number of citations: 9 www.arkat-usa.org
H Mello, EF Silva, A Echevarria, MG Carvalho… - Quimica …, 1999 - SciELO Brasil
SciELO - Brasil - Novos derivados do sistema heterocíclico 1H-pirazolo[3,4-b]piridina: síntese e assinalamentos de hidrogênios e carbonos por RMN 1D e 2D Novos derivados do …
Number of citations: 3 www.scielo.br
H de Mello, A Echevarria, AM Bernardino… - Journal of medicinal …, 2004 - ACS Publications
Three series of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters were synthesized as part of a program to study potential anti-Leishmania drugs. These compounds were …
Number of citations: 203 pubs.acs.org
J Fournier, X Yan, AT Tran, RL Grange… - … Process Research & …, 2020 - ACS Publications
AB680 is a highly potent CD73 small molecule inhibitor discovered and developed by Arcus Biosciences, currently in clinical trials for the treatment of pancreatic cancer. Here, we report …
Number of citations: 4 pubs.acs.org
AMR Bernardino, HC Castro, ICPP Frugulhetti… - Bioorganic & medicinal …, 2008 - Elsevier
Herpes Simplex Virus (HSV) infections are among the most common human diseases. In this work, we assess the structural features and electronic properties of a series of ten 1-…
Number of citations: 56 www.sciencedirect.com
H De Mello, A Echevarria - Journal of liquid chromatography & …, 2006 - Taylor & Francis
The hydrophobicity of thirteen 1H‐pyrazolo[3,4‐b]pyridine derivatives was studied by reversed‐phase thin layer chromatography (RP‐TLC) and reversed‐phase high performance …
Number of citations: 1 www.tandfonline.com
MA Gouda, MA Berghot, GEA El Ghani… - Letters in Organic …, 2020 - researchgate.net
This review describes the synthesis and reactions of substituted pyrazolo [3, 4-b] pyridines as a building block for the synthesis of polyfunctionalized heterocyclic compounds with …
Number of citations: 7 www.researchgate.net
BC Bookser, MI Weinhouse, AC Burns… - The Journal of …, 2018 - ACS Publications
Alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (1b) with iodomethane in THF using NaHMDS as base selectively provided N2-methyl product 4-methoxy-2-methyl-2H-pyrazolo[3,…
Number of citations: 16 pubs.acs.org
T McHardy, JJ Caldwell, KM Cheung… - Journal of medicinal …, 2010 - ACS Publications
Protein kinase B (PKB or Akt) is an important component of intracellular signaling pathways regulating growth and survival. Signaling through PKB is frequently deregulated in cancer, …
Number of citations: 83 pubs.acs.org
D Shi, WL Padgett, KD Hutchinson… - Drug development …, 1997 - Wiley Online Library
A series of 4‐substituted 1H‐pyrazolo[3,4‐b]pyridine‐ 5‐carboxylic acid derivatives related in structure to the putative anxiolytics cartazolate, tracazolate, and etazolate were assessed …
Number of citations: 15 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.